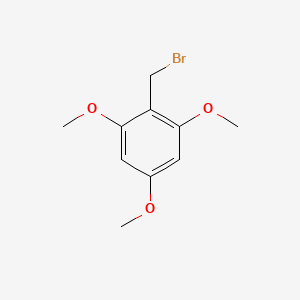

2-(Bromomethyl)-1,3,5-trimethoxybenzene

Description

Contextual Significance of Benzyl (B1604629) Bromides in Contemporary Organic Synthesis

Benzyl bromides are a class of organic compounds characterized by a benzene (B151609) ring substituted with a bromomethyl group. wikipedia.org They are valuable reagents in contemporary organic synthesis, primarily utilized for the introduction of the benzyl group, a process known as benzylation. wikipedia.org The benzyl group is frequently employed as a protecting group for alcohols and carboxylic acids due to its relative stability under various reaction conditions and its ease of removal. wikipedia.orgnih.gov

The reactivity of benzyl bromide stems from the stabilized carbocation that can form upon the departure of the bromide ion, making it an effective electrophile in nucleophilic substitution reactions. fiveable.me This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of more complex molecular architectures. fiveable.me For instance, benzyl bromide is a key precursor in the Wittig reaction for the synthesis of alkenes. fiveable.me The versatility of benzyl bromides ensures their continued importance in the synthesis of a wide range of organic molecules, from pharmaceuticals to polymers.

Importance of Trimethoxybenzene Scaffolds in Advanced Chemical Research

The trimethoxybenzene scaffold, particularly the 1,3,5-trimethoxy arrangement, is a significant structural motif in various areas of chemical research. This arrangement of methoxy (B1213986) groups on a benzene ring imparts specific electronic properties and steric influences on the molecule. The electron-donating nature of the methoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution. researchgate.net

In medicinal chemistry, the trimethoxyphenyl (TMP) moiety is a key component in a variety of biologically active compounds. researchgate.net Notably, it is found in tubulin inhibitors that target the colchicine (B1669291) binding site, which are of interest for the development of anticancer agents. researchgate.netnih.gov The trimethoxybenzene scaffold can mimic the trimethoxyphenyl ring of colchicine, allowing for the design of new compounds with potential cytotoxic activity against cancer cell lines. nih.gov Furthermore, 1,3,5-trimethoxybenzene (B48636) itself has applications as a derivatizing agent for the quantification of halogens in aqueous systems and as a quencher in studies of disinfection byproducts. rsc.orgrsc.org

Overview of Research Trajectories for 2-(Bromomethyl)-1,3,5-trimethoxybenzene Analogs

Research into analogs of this compound often explores the impact of modifying the number and position of the bromomethyl and methoxy groups on the benzene ring. These investigations aim to develop molecules with tailored reactivity and functionality for specific applications in materials science and medicinal chemistry.

One area of research focuses on poly(bromomethyl)benzene derivatives, such as 1,3,5-tris(bromomethyl)benzene (B90972). These compounds serve as multifunctional cross-linkers in the synthesis of polymers and dendrimers. scientificlabs.ie The presence of multiple reactive bromomethyl groups allows for the creation of complex, three-dimensional macromolecular structures. scientificlabs.ie For example, 1,3,5-tris(bromomethyl)benzene has been used to create microporous polymers for selective gas adsorption. scientificlabs.ie

Another research trajectory involves the synthesis of bridged analogs for therapeutic applications. For instance, bis(bromomethyl)aryl linkers, including 1,2-bis(bromomethyl)benzene (B41939) and 1,3-bis(bromomethyl)benzene, have been used to "staple" peptides, a strategy to constrain their conformation and enhance their biological activity, such as in the development of p53-dependent cancer therapies. nih.gov These studies highlight the potential for creating structurally diverse and functionally optimized molecules based on the core benzyl bromide and substituted benzene framework.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3,5-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPYQRGCVQBTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CBr)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of the Bromomethyl Moiety in 2 Bromomethyl 1,3,5 Trimethoxybenzene Derivatives

Nucleophilic Substitution Reactions of the Benzylic Bromide

The benzylic bromide in 2-(bromomethyl)-1,3,5-trimethoxybenzene is highly susceptible to nucleophilic attack, readily undergoing SN2 reactions. This reactivity allows for the introduction of a wide array of functional groups. The electron-donating nature of the methoxy (B1213986) groups stabilizes the transition state of these substitution reactions, thereby increasing the reaction rate. researchgate.net

This compound and its derivatives react with various nitrogen-based nucleophiles, such as ammonia (B1221849) and amines, to form the corresponding substituted products. These reactions are typically carried out in polar solvents and result in the formation of a new carbon-nitrogen bond. The high reactivity of the bromomethyl group, enhanced by the methoxy substituents, facilitates these transformations under relatively mild conditions.

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Ammonia | 2-(Aminomethyl)-1,3,5-trimethoxybenzene | Polar solvent | |

| Dimethylamine | 2-((Dimethylamino)methyl)-1,3,5-trimethoxybenzene | Ethanol, room temperature | libretexts.org |

The displacement of the bromide by a cyanide group is a synthetically useful transformation for introducing a one-carbon unit, which can be further elaborated. While specific examples utilizing trimethylsilyl (B98337) cyanide with this compound are not prevalent in the provided search results, the analogous reaction of benzylic bromides with cyanide sources is a well-established method for the synthesis of benzyl (B1604629) cyanides. For instance, benzyl cyanide can be formed by treating benzyl bromide with sodium cyanide. This reaction is a classic example of a nucleophilic substitution where the cyanide ion acts as the nucleophile.

A common procedure involves the reaction of a benzylic halide with a cyanide salt in a polar aprotic solvent. In some cases, phase-transfer catalysts are employed to enhance the reaction rate. The resulting benzyl cyanide is a versatile intermediate that can be hydrolyzed to phenylacetic acid, reduced to phenethylamine, or used in various condensation reactions.

Beyond nitrogen and carbon nucleophiles, the bromomethyl group of this compound and related compounds can be displaced by other heteroatom nucleophiles. For example, reactions with alkoxides or thiols lead to the formation of ethers and thioethers, respectively. These reactions further highlight the versatility of this compound as a building block in organic synthesis, allowing for the introduction of oxygen and sulfur-containing functionalities.

Radical Reaction Pathways Involving Benzylic Radicals

In addition to its ionic reactivity, the bromomethyl group can participate in radical reactions. The homolytic cleavage of the carbon-bromine bond generates a benzylic radical, which is stabilized by resonance with the aromatic ring. The electron-donating methoxy groups further stabilize this radical intermediate.

Benzylic radicals from compounds like this compound can be generated under various conditions, including photolysis, thermolysis, or through the use of radical initiators like AIBN (Azobisisobutyronitrile). libretexts.org Once formed, these highly reactive species can be "trapped" by radical trapping agents. researchgate.net For instance, stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are commonly used to intercept and characterize radical intermediates. nih.govnih.gov The reaction of the benzylic radical with a trapping agent forms a stable adduct, providing evidence for the radical pathway. whiterose.ac.uk

The stabilized benzylic radical generated from this compound can participate in carbon-carbon bond-forming reactions. researchgate.net These radical reactions offer an alternative to traditional ionic methods for constructing molecular frameworks. libretexts.org A common strategy involves the reaction of the radical with an alkene or alkyne in an intermolecular or intramolecular fashion. diva-portal.org

In a typical radical chain mechanism, a radical initiator generates a tin radical from a reagent like tributyltin hydride (Bu₃SnH). libretexts.org This tin radical then abstracts the bromine atom from this compound to form the 2,4,6-trimethoxybenzyl radical. This benzylic radical can then add to a multiple bond, creating a new carbon-carbon bond and a new radical species. The chain is propagated when this new radical abstracts a hydrogen atom from Bu₃SnH, regenerating the tin radical. libretexts.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ammonia |

| Amines |

| Trimethylsilyl Cyanide |

| 2-(Aminomethyl)-1,3,5-trimethoxybenzene |

| 2-((Dimethylamino)methyl)-1,3,5-trimethoxybenzene |

| Imidazole |

| 1-(2,4,6-Trimethoxybenzyl)imidazole |

| Benzyl bromide |

| Sodium cyanide |

| Benzyl cyanide |

| Phenylacetic acid |

| Phenethylamine |

| Azobisisobutyronitrile (AIBN) |

| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

| Tributyltin hydride (Bu₃SnH) |

Elimination Reactions to Form Styrenyl Derivatives

The bromomethyl group in this compound can undergo elimination reactions, specifically dehydrobromination, to yield the corresponding styrenyl derivative, 1,3,5-trimethoxy-2-vinylbenzene. This reaction involves the removal of a hydrogen atom from the methyl group and the bromide ion, resulting in the formation of a carbon-carbon double bond conjugated with the aromatic ring.

These elimination reactions are typically base-catalyzed and can proceed through different mechanisms, primarily the E1 (unimolecular elimination) or E2 (bimolecular elimination) pathway.

E2 Mechanism: The E2 mechanism is a concerted, single-step process where the base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), while the leaving group (bromide) departs simultaneously. masterorganicchemistry.comlibretexts.org This pathway is favored by the use of strong, non-nucleophilic bases. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com The stability of the forming double bond in the transition state influences the reaction rate, and the formation of a conjugated system, as in a styrenyl derivative, is an energetically favorable outcome. iitk.ac.in

E1 Mechanism: The E1 mechanism is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. libretexts.org In the case of this compound, the formation of a benzylic carbocation would be stabilized by resonance with the electron-rich aromatic ring. In the second step, a weak base removes a proton from the adjacent carbon to form the double bond.

For benzylic halides like this compound, the E2 pathway is a common route for dehydrohalogenation when treated with a suitable base. The choice of base and reaction conditions is crucial in promoting elimination over competing substitution reactions (SN1 and SN2).

| Factor | Influence on E2 Elimination | Rationale |

| Base Strength | Stronger bases favor the E2 reaction. iitk.ac.in | A strong base is required to efficiently abstract the proton in the concerted step. |

| Substrate Structure | Benzylic position facilitates the reaction. | The resulting styrenyl product is stabilized by conjugation between the double bond and the aromatic ring. |

| Leaving Group | Good leaving groups increase the reaction rate. iitk.ac.in | The C-Br bond is broken in the rate-determining step; bromide is an effective leaving group. |

| Solvent | Polar aprotic solvents are generally favored. iitk.ac.in | These solvents solvate the cation of the base but do not strongly solvate the anionic base, increasing its effective strength. |

Electrophilic Aromatic Substitution Reactivity of the Trimethoxybenzene Core (Influence of Bromomethyl Group)

The trimethoxybenzene core of this compound is highly susceptible to electrophilic aromatic substitution (SEAr) due to the powerful activating effects of the three methoxy (-OCH₃) groups. wikipedia.orglibretexts.org These groups are strong electron-donating groups through resonance, significantly increasing the electron density of the aromatic ring and making it more nucleophilic. nih.gov

The reactivity and regioselectivity (the position of substitution) are determined by the combined influence of all substituents on the ring. wikipedia.orgfiveable.me

Methoxy Groups (-OCH₃): These are potent activating groups and are ortho, para-directors. libretexts.org They stabilize the positively charged intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks at the positions ortho or para to them. nih.gov In this compound, the methoxy groups at positions 1, 3, and 5 strongly activate the ring.

The directing influence of the substituents determines the position of the incoming electrophile. The vacant positions on the ring are at C4 and C6. Both positions are ortho to one methoxy group and para to another, making them highly activated and the preferred sites for electrophilic attack. The powerful activating and directing effects of the three methoxy groups will dominate over the weak deactivating effect of the bromomethyl group. libretexts.org Therefore, electrophilic substitution will occur overwhelmingly at the C4 and C6 positions. A slight preference for substitution at the C4 position might be observed due to potential steric hindrance from the bromomethyl group at C2 affecting the approach of the electrophile to the C6 position.

| Substituent | Effect on Reactivity | Directing Influence | Mechanism of Influence |

| -OCH₃ (Methoxy) | Strongly Activating libretexts.org | Ortho, Para nih.gov | Donates electron density via resonance (+R effect), stabilizing the arenium ion. |

| -CH₂Br (Bromomethyl) | Weakly Deactivating libretexts.org | Ortho, Para (but effect is weak and overridden) | Withdraws electron density via induction (-I effect) due to the electronegative bromine atom. |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. msu.edu For this compound, these reactions would proceed under milder conditions than for benzene (B151609) itself, yielding predominantly the 4-substituted or 6-substituted products.

Derivatization and Further Functionalization of 2 Bromomethyl 1,3,5 Trimethoxybenzene Scaffolds

Amine-Based Derivatizations

The reactive bromomethyl group on the trimethoxybenzene core is an excellent electrophilic site for nucleophilic substitution with nitrogen-based nucleophiles. This allows for the straightforward introduction of an aminomethyl moiety, which can be further elaborated into more complex functional groups.

Synthesis of Aminomethylated Trimethoxybenzenes

The conversion of 2-(bromomethyl)-1,3,5-trimethoxybenzene to its corresponding aminomethyl derivative can be efficiently achieved through well-established synthetic protocols. One of the most reliable methods is the Gabriel synthesis. This procedure involves the reaction of the bromomethyl compound with potassium phthalimide (B116566) to form an N-benzylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically through hydrazinolysis with hydrazine (B178648) hydrate, liberates the primary amine, yielding 2-(aminomethyl)-1,3,5-trimethoxybenzene. This method is advantageous as it prevents the over-alkylation that can occur when using ammonia (B1221849) directly.

Alternative methods include direct substitution with an excess of ammonia or using protected ammonia equivalents like sodium azide (B81097) followed by reduction. The Gabriel synthesis, however, remains a preferred route for its high yields and clean reaction profile. researchgate.net

Subsequent Elaboration to Amides, Carbamates, and Ureas

Once the aminomethyl group is installed, it serves as a versatile handle for further functionalization. The primary amine readily undergoes acylation, carbamoylation, and urea (B33335) formation, opening pathways to a wide array of derivatives.

Amides: The synthesis of amides from 2-(aminomethyl)-1,3,5-trimethoxybenzene is typically achieved by reaction with acylating agents such as acyl chlorides or anhydrides. youtube.com The reaction is often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. youtube.com Direct condensation with carboxylic acids is also possible using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or nickel catalysts, which facilitate amide bond formation by activating the carboxylic acid. nih.govorganic-chemistry.org

Carbamates: Carbamate derivatives are accessible through several synthetic routes starting from the aminomethylated scaffold. A common method involves the reaction of the amine with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. researchgate.net Alternatively, carbamates can be formed through reactions with carbonates or via rearrangement reactions like the Hofmann or Curtius rearrangements of related precursors. beilstein-journals.orgorganic-chemistry.org These methods provide access to a variety of N-substituted carbamates.

Ureas: The formation of ureas can be accomplished by reacting the amine with an isocyanate. This addition reaction is typically rapid and high-yielding. For instance, reacting 2-(aminomethyl)-1,3,5-trimethoxybenzene with an appropriate alkyl or aryl isocyanate would yield the corresponding disubstituted urea. researchgate.net Other methods include reacting the amine with potassium isocyanate in water or using phosgene (B1210022) equivalents in a stepwise manner. rsc.org Copper-catalyzed three-component reactions have also been developed for the direct assembly of benzylureas from related starting materials. nih.gov

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the benzylic carbon in this compound makes it a suitable partner for carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds and extension of the carbon framework.

Alkyne Functionalization via Organometallic Reagents

The introduction of an alkyne moiety onto the trimethoxybenzene scaffold is a valuable transformation, as the resulting propargylated product can undergo a host of further reactions, including click chemistry. While direct SN2 substitution with acetylide anions can be challenging, modern catalytic methods have proven highly effective.

Copper- and palladium-catalyzed cross-coupling reactions provide efficient pathways for the benzylation of terminal alkynes using benzyl bromides. rsc.orgacs.org For example, a copper(I)-catalyzed reaction between this compound and a terminal alkyne in the presence of a suitable base and ligand can afford the desired benzyl alkyne in good to excellent yields. rsc.org Similarly, palladium-catalyzed Sonogashira-type couplings can be employed. thieme-connect.com The use of lithium acetylides, generated by deprotonating terminal alkynes with organolithium bases, in palladium-catalyzed cross-coupling reactions has also been shown to be a rapid and functional-group-tolerant method for forming benzyl alkynes. rsc.org

Table 1: Representative Conditions for Alkyne Functionalization of Benzyl Bromides

| Catalyst System | Alkyne Source | Base/Solvent | Key Features |

|---|---|---|---|

| Copper(I) salts | Terminal Alkyne | Amine base / Organic Solvent | Facile and direct benzylation of various alkynes. rsc.org |

| Palladium / Copper | Terminal Alkyne | Amine base / Organic Solvent | Classic Sonogashira conditions, potential for domino reactions. thieme-connect.com |

Direct Alkylation Reactions and Their Scope

This compound is an effective benzylic alkylating agent, capable of reacting with a range of nucleophiles to form new C-C bonds.

One of the primary applications is in Friedel-Crafts alkylation reactions. wikipedia.orglibretexts.org In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the bromomethyl compound can alkylate electron-rich aromatic rings. The Lewis acid assists in generating a benzylic carbocation electrophile (or a highly polarized complex), which is then attacked by the nucleophilic arene. libretexts.orgyoutube.com The high electron density of the trimethoxybenzene ring in the alkylating agent itself does not preclude its use as an electrophile in this context.

Beyond Friedel-Crafts reactions, it can be used to alkylate other carbon nucleophiles. For example, it can react with enolates derived from ketones, esters, or malonates in classic SN2 fashion. This reaction, typically carried out in the presence of a non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA), allows for the introduction of the 2,4,6-trimethoxybenzyl group adjacent to a carbonyl functionality.

Other Heteroatom Derivatizations

The reactivity of the bromomethyl group extends to nucleophiles based on other heteroatoms, such as sulfur and oxygen, providing routes to thioethers and ethers, respectively.

S-Alkylation: Thioethers can be readily synthesized by reacting this compound with a thiol in the presence of a base. The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then displaces the bromide in an SN2 reaction. This method is general and provides high yields of the corresponding 2-(aryl/alkylthiomethyl)-1,3,5-trimethoxybenzene derivatives. nih.gov

O-Alkylation: The Williamson ether synthesis is a classic and effective method for preparing ethers from this scaffold. youtube.comlibretexts.org An alcohol or a phenol (B47542) is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide or phenoxide. This potent nucleophile then attacks the benzylic carbon of this compound, displacing the bromide ion to form the corresponding ether. organic-chemistry.org This reaction is highly efficient for primary halides and is a cornerstone of ether synthesis.

Table 2: Summary of Heteroatom Derivatization Reactions

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

|---|---|---|---|

| S-Alkylation | Thiol (R-SH) | Base (e.g., NaH, K₂CO₃) | Thioether (R-S-CH₂-Ar) |

Multi-functionalization Strategies for Poly-bromomethylated Compounds

The functionalization of aromatic cores bearing multiple bromomethyl groups can be approached through several strategic routes, primarily dictated by the desired final structure—whether symmetric, asymmetric, or polymeric. The reactivity of each benzylic bromide is generally high, facilitating substitution reactions with a wide range of nucleophiles. khanacademy.org However, achieving selective and stepwise functionalization presents a significant synthetic challenge.

Symmetrical Functionalization

The most direct approach to multi-functionalization involves reacting the poly-bromomethylated starting material with an excess of a single nucleophile. This strategy is widely employed to create symmetrical molecules where identical functional groups are appended to the aromatic core. For instance, 1,3,5-Tris(bromomethyl)benzene (B90972), a related trifunctional scaffold, readily reacts with nucleophiles like sodium cyanide to afford the corresponding tris(cyanomethyl) derivative in high yield. rsc.org This approach is foundational in the synthesis of dendrimers, symmetrical ligands, and cross-linking agents. scientificlabs.ie

Table 1: Examples of Symmetrical Nucleophilic Substitution on Poly(bromomethyl)benzenes This table is interactive. Click on the headers to sort the data.

| Poly(bromomethyl) Compound | Nucleophile | Product | Application Area |

|---|---|---|---|

| 1,4-Bis(bromomethyl)benzene | Phenylhydrazine | 1,4-Bis((1-phenylhydrazinyl)methyl)benzene | Synthesis of bis-indole derivatives |

| 1,3,5-Tris(bromomethyl)benzene | Sodium Cyanide | α,α',α''-Tricyano-1,3,5-benzenetriacetonitrile | Precursor for further derivatization |

| 1,3,5-Tris(bromomethyl)benzene | Oleylamine | N/A (Used in Nanocrystal Synthesis) | Synthesis of Cesium Lead Bromide Perovskite Nanocrystals aakash.ac.in |

This strategy leverages the equivalent reactivity of the bromomethyl groups to ensure exhaustive substitution, leading to highly pure, symmetrically functionalized products.

Polymeric and Network Functionalization

Poly-bromomethylated compounds are extensively used as cross-linking agents to form robust polymer networks. In this context, each bromomethyl group acts as a reactive site that can form a covalent bond with a polymer chain. For example, 1,3,5-Tris(bromomethyl)benzene has been used to fabricate proton exchange membranes by covalently linking polybenzimidazole chains, enhancing the mechanical and thermal stability of the resulting material for fuel cell applications. uh.edu Similarly, it can be used in Friedel-Crafts alkylation reactions with other aromatic monomers to create microporous polymers with applications in gas storage and separation. scientificlabs.ieuh.edu

Sequential and Asymmetric Functionalization

The synthesis of asymmetrically functionalized molecules, where different nucleophiles are introduced at distinct positions on the poly-bromomethylated core, is a more complex undertaking. Achieving such selectivity requires careful control over reaction conditions or the exploitation of subtle differences in the reactivity of the bromomethyl groups.

One common strategy involves using stoichiometry to control the extent of the reaction. For instance, reacting a bis(bromomethyl)benzene with one equivalent of a first nucleophile can lead to a mixture of starting material, mono-substituted, and di-substituted products. While challenging to control, careful optimization of reaction time, temperature, and reagent addition can favor the formation of the mono-functionalized intermediate, which can then be isolated and reacted with a second, different nucleophile.

Another potential avenue for selective functionalization arises if the initial substitution influences the reactivity of the remaining bromomethyl groups. The electronic nature of the newly introduced group could, in principle, modulate the electrophilicity of the other benzylic carbons, although this effect is often minimal for substituents separated by the aromatic ring. aakash.ac.in Steric hindrance can also play a role; if a bulky nucleophile is used in the first step, it may hinder the approach of subsequent nucleophiles to adjacent bromomethyl groups. uh.edu

A powerful modern approach that achieves multi-functionalization in a single process is the one-pot reaction sequence. For example, researchers have developed a one-pot nucleophilic substitution–double click reaction. In this process, a bis(bromomethyl)benzene is first reacted with sodium azide to form the corresponding bis(azide) in situ. Without isolation, a terminal alkyne and a copper catalyst are added, triggering a (3+2) cycloaddition reaction to yield geometrically distinct bis(1,2,3-triazole) derivatives in good to excellent yields. libretexts.org This method efficiently combines two distinct reaction types to build complex, multi-functionalized molecules from a simple poly-bromomethylated precursor.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Building Blocks for Complex Molecular Architectures

The substituted trimethoxybenzene core is a versatile platform for constructing complex molecules. The presence of the electrophilic bromomethyl group allows for straightforward nucleophilic substitution reactions, enabling the attachment of various molecular fragments. This reactivity is fundamental to its role as a building block in the synthesis of diverse and complex molecular architectures.

For instance, the related compound 1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene serves as a key precursor for creating organogelators and macrocyclic cage compounds. nih.gov Similarly, 1,3,5-Tris(bromomethyl)benzene (B90972) is utilized as a monomer for synthesizing dendrimers and specialized light-emitting oligomers. sigmaaldrich.com The tripodal nature of these trisubstituted benzenes allows for the generation of three-dimensional structures from a planar aromatic core. The reactivity of the bromomethyl groups facilitates the construction of larger, well-defined architectures, including pharmaceuticals and agrochemicals.

Precursors for Supramolecular Chemistry Components

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, functional systems. Molecules based on the 1,3,5-trisubstituted benzene (B151609) scaffold are particularly useful in this field, acting as precursors for components that can recognize and bind other molecules.

A key application in supramolecular chemistry is the design of host molecules, or receptors, that can selectively bind to specific guest ions or molecules. The C3 symmetry of compounds like 1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene makes them ideal scaffolds for synthesizing tripodal receptors. nih.gov These receptors feature three "arms" extending from the central benzene ring, which can coordinate with a guest species.

The design of an effective tripodal receptor considers several key features:

A sufficient number of donor atoms to match the guest's coordination number.

A cavity size appropriate to accommodate the target guest.

Flexible arms that can adapt to the coordination sphere's shape. nih.gov

By reacting the bromomethyl groups with various ligands, chemists can tailor the receptor to bind specific neutral or cationic guests, making this class of compounds highly valuable in the development of sensors and separation agents. nih.govnih.gov

Role in Polymer Synthesis and Polymer Bioconjugation

The reactivity of bromomethylated trimethoxybenzene derivatives makes them valuable monomers and cross-linking agents in polymer science. The ability to form multiple covalent bonds allows for the creation of robust and functional polymer networks.

The polyfunctional nature of compounds like 1,3,5-Tris(bromomethyl)benzene and its derivatives is exploited to create highly cross-linked polymers. sigmaaldrich.com For example, 1,3,5-Tris(bromomethyl)benzene can be cross-linked with triptycene (B166850) monomers through a Friedel-Crafts alkylation reaction to form microporous polymers. These materials exhibit selective adsorption of gases like CO2 and H2. sigmaaldrich.com Furthermore, such compounds can be used to fabricate specialized membranes; covalently linking polybenzimidazole (PBI) with a tri-functional bromomethyl cross-linker can produce proton exchange membranes (PEMs) for fuel cell applications. sigmaaldrich.com This cross-linking strategy enhances the mechanical and thermal stability of the resulting polymer.

| Monomer/Cross-linker | Polymer Type | Key Application |

| 1,3,5-Tris(bromomethyl)benzene | Microporous Polymer | Selective gas adsorption (CO2, H2) sigmaaldrich.com |

| 1,3,5-Tris(bromomethyl)benzene | Cross-linked Polybenzimidazole | Proton Exchange Membranes (PEMs) for fuel cells sigmaaldrich.com |

| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | Functional Polymer | Precursor for various functional materials |

Catalysis Applications

In catalysis, immobilizing a homogeneous catalyst onto a solid support combines the high selectivity and activity of the catalyst with the ease of separation and recyclability of a heterogeneous system. Bromomethylated polymers serve as an effective platform for this immobilization.

The strategy involves anchoring a homogeneous catalyst, often an organometallic complex, onto a polymer backbone. nsf.govrsc.org This heterogenization prevents the catalyst from leaching into the product stream, a significant issue in industrial processes. nsf.govrsc.org Porous polymers containing bromomethyl groups are particularly useful for this purpose. The bromomethyl functionality can be converted to other groups that then coordinate with the metal center of the catalyst, covalently binding it to the polymer support. rsc.org

An example of this approach is the development of porous polymer-nickel catalysts. Bipyridyl sites can be incorporated into a porous organic polymer (POP), which then coordinates with nickel(II) chloride complexes. researchgate.net These materials have shown high activity in ethylene (B1197577) oligomerization and polymerization. researchgate.net The porous structure allows reactants to access the active catalytic sites while the polymer matrix provides a robust and recyclable support. nsf.govillinois.edu

Analytical Chemistry Applications as Precursors to Derivatizing Agents

In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a chemical modification process used to enhance the detectability or improve the chromatographic behavior of an analyte. sdiarticle4.comlibretexts.org Compounds with reactive groups, such as 2-(bromomethyl)-1,3,5-trimethoxybenzene, are excellent precursors for creating derivatizing agents.

The core structure, 1,3,5-trimethoxybenzene (B48636) (TMB), has been successfully used as a derivatizing agent for the selective quantification of free chlorine (HOCl) and free bromine (HOBr) in various water systems. rsc.org TMB reacts rapidly with these halogens to form stable chlorinated and brominated products that can be easily quantified by GC-MS or liquid chromatography. rsc.org This application highlights the utility of the electron-rich trimethoxybenzene ring in analytical methods.

The presence of a bromomethyl group on this ring provides a reactive handle to attach chromophores or fluorophores. Derivatization reactions in HPLC often target functional groups like amines, carboxylic acids, and alcohols, which may lack a strong UV-absorbing or fluorescent component. A precursor like this compound could be reacted with a fluorescent molecule to create a new agent that can then be used to "tag" analytes of interest, significantly lowering their detection limits. sdiarticle4.comlibretexts.org

| Derivatization Target | Common Reagent Functional Group | Purpose | Detection Method |

| Primary/Secondary Amines | Isothiocyanate, Chloroformate | Add chromophore/fluorophore | HPLC-UV, HPLC-Fluorescence sdiarticle4.com |

| Alcohols, Phenols | Acyl Halide, Isocyanate | Improve volatility, add detectable group | GC-MS, HPLC-UV jfda-online.com |

| Carboxylic Acids | Alkyl Halide (e.g., PFB-Br) | Enhance electron capture response | GC-ECD, HPLC-Fluorescence libretexts.org |

| Free Halogens (HOCl, HOBr) | 1,3,5-Trimethoxybenzene | Form stable, quantifiable products | GC-MS, LC rsc.org |

Despite a comprehensive search for spectroscopic and structural data for the chemical compound "this compound," no specific experimental data (¹H NMR, ¹³C NMR, advanced NMR, HRMS, or GC-MS) is publicly available. The searches yielded information for related isomers or precursors, such as 1,3,5-trimethoxybenzene and 5-(bromomethyl)-1,2,3-trimethoxybenzene, but not for the requested compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the provided outline. Constructing such an article would require speculating or fabricating data, which would be scientifically unsound.

To fulfill the request, access to proprietary research data or the original synthesis and characterization data for this compound would be necessary.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool for the identification of functional groups and the elucidation of molecular structure. In the context of 2-(Bromomethyl)-1,3,5-trimethoxybenzene, both infrared (IR) and Raman spectroscopy provide valuable insights into its molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 1,3,5-trimethoxybenzene (B48636) provides a baseline for the vibrations of the substituted benzene (B151609) ring and the methoxy (B1213986) groups. nih.govnist.gov The introduction of a bromomethyl group is expected to introduce additional characteristic absorption bands. The key functional groups and their anticipated IR absorption regions for this compound are detailed in the table below.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic, -CH₂Br) | 3000 - 2850 | Stretching |

| C-O (Aryl Ether) | 1275 - 1200 (asymmetric) | Stretching |

| 1075 - 1020 (symmetric) | Stretching | |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-Br (Alkyl Halide) | 690 - 515 | Stretching |

| =C-H (Aromatic) | 900 - 675 | Out-of-plane Bending |

The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the bromomethyl group should be observable between 3000 and 2850 cm⁻¹. The prominent C-O stretching bands of the aryl ether linkages are anticipated to be strong, with the asymmetric stretch appearing at a higher wavenumber than the symmetric stretch. The aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region, and the presence of the bromine atom is indicated by the C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum. The out-of-plane bending of the aromatic C-H bonds can also provide information about the substitution pattern of the benzene ring.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

Specific Raman spectroscopic data for this compound is not available in the reviewed literature. However, a Raman spectrum for the parent compound, 1,3,5-trimethoxybenzene, is documented. chemicalbook.comspectrabase.com The key vibrations for the trimethoxybenzene core, particularly the symmetric "breathing" mode of the benzene ring, are expected to be strong in the Raman spectrum. The introduction of the bromomethyl substituent would likely introduce new bands and shift existing ones due to the change in molecular symmetry and mass.

Table 2: Predicted Raman Spectroscopy Data for this compound based on 1,3,5-trimethoxybenzene

| Functional Group / Vibration | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Strong, characteristic of substituted benzenes. |

| C-O-C Symmetric Stretch | 1200 - 1100 | May be coupled with other ring modes. |

| C-H (Aromatic) Stretch | 3100 - 3000 | Typically weaker than in IR. |

| C-H (Aliphatic) Stretch | 3000 - 2850 | Can be observed. |

| C-Br Stretch | 690 - 515 | Should be Raman active. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystal structure for this compound has not been specifically reported in the surveyed literature. However, the crystal structures of related, more complex molecules containing the trimethoxybenzyl bromide moiety have been determined, offering insights into the likely solid-state conformation. For instance, the crystal structure of 1-[3,5-Bis(bromomethyl)-2,4,6-trimethoxybenzyl]-3,5-bis(bromomethyl)-2,4,6-trimethoxybenzene has been elucidated. researchgate.net This structure reveals the geometry of the hexasubstituted aromatic rings and the conformation of the bromomethyl and methoxy groups.

Additionally, the crystal structure of 2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene shows how the bulky bromomethyl groups are accommodated around the benzene ring, with some positioned above and below the plane of the ring. researchgate.net Based on these related structures, it can be anticipated that in the solid state, the methoxy and bromomethyl groups of this compound will adopt a conformation that minimizes steric hindrance. Intermolecular interactions, such as C-H···O and C-H···Br hydrogen bonds, are also likely to play a significant role in the crystal packing. researchgate.net

Table 3: Anticipated Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Anticipated Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Bond Lengths (Å) | C-C (aromatic): ~1.39, C-O: ~1.37, C-CH₂: ~1.51, C-Br: ~1.95 |

| Key Bond Angles (°) | C-C-C (aromatic): ~120, C-O-C: ~117, C-C-Br: ~110 |

| Intermolecular Interactions | C-H···O, C-H···Br hydrogen bonds, van der Waals forces |

Chromatographic Purification and Analytical Techniques

Chromatographic methods are essential for the purification and analysis of organic compounds. For this compound, thin-layer chromatography (TLC) is a crucial tool for monitoring reaction progress, while column chromatography is the primary method for product isolation and purification.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid and effective technique for qualitatively monitoring the progress of a chemical reaction by separating the components of a mixture. In the synthesis of brominated trimethoxybenzene derivatives, TLC is routinely used to track the consumption of the starting material and the formation of the product. rsc.org

A common stationary phase for the TLC analysis of such compounds is silica (B1680970) gel (SiO₂). The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), is typically employed. The components of the reaction mixture are separated based on their differential partitioning between the stationary and mobile phases. The visualization of the separated spots on the TLC plate is often achieved using ultraviolet (UV) light, as aromatic compounds typically absorb UV radiation. rsc.org Staining with a developing agent, such as potassium permanganate (B83412) or an anisaldehyde solution, can also be used for visualization. rsc.org

Table 4: Typical Thin Layer Chromatography (TLC) Conditions for Analysis of Brominated Trimethoxybenzene Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (e.g., 8:1 or 3:1 v/v) rsc.orgwiley-vch.de |

| Visualization | UV light (254 nm), Anisaldehyde stain, Potassium permanganate stain rsc.org |

| Expected Rf | The Rf value will depend on the exact eluent composition, but the product is expected to be less polar than highly polar starting materials and more polar than non-polar byproducts. |

Column Chromatography for Product Isolation

Column chromatography is a preparative technique used to separate and purify larger quantities of a desired compound from a mixture. semanticscholar.org Similar to TLC, it utilizes a stationary phase, typically silica gel, packed into a glass column. The crude reaction mixture is loaded onto the top of the column, and the eluent is passed through the column to separate the components.

For the purification of brominated aromatic compounds, silica gel column chromatography with a gradient or isocratic elution of a hexane/ethyl acetate solvent system is a standard procedure. wiley-vch.desemanticscholar.org The fractions are collected as they elute from the column and are typically analyzed by TLC to identify those containing the pure product. The fractions containing the purified this compound are then combined, and the solvent is removed, usually under reduced pressure, to yield the isolated product.

Table 5: General Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (particle size 0.040-0.063 mm) semanticscholar.org |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (e.g., 8:1 v/v) wiley-vch.de |

| Elution Mode | Isocratic or gradient |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

| Product Isolation | Combination of pure fractions and solvent evaporation |

High Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantitative analysis of various organic compounds, owing to its high resolution, sensitivity, and broad applicability. While specific, validated HPLC methods for the quantitative determination of this compound are not extensively detailed in publicly available scientific literature, analytical principles and methodologies for closely related compounds provide a framework for its analysis.

The quantitative analysis of this compound would typically be performed using a reverse-phase HPLC system. This involves a non-polar stationary phase (commonly a C18 or C8 silica-based column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Hypothetical Methodological Parameters

Based on methods for structurally similar aromatic compounds, a hypothetical set of starting parameters for the HPLC analysis of this compound can be proposed. These parameters would require optimization and validation for accurate quantitative results.

| Parameter | Suggested Condition |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Determined by UV scan (likely around 270 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Detailed Research Findings

Method Validation Parameters

A rigorous validation process would be necessary to establish the performance of an HPLC method for this compound. The following table outlines the essential validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be pure and well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. |

| Accuracy | The closeness of test results to the true value. | Recovery of spiked samples should be within 98-102%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like flow rate, temperature, and mobile phase composition. |

Without experimental data from peer-reviewed sources, further detailed discussion on the retention time, peak characteristics, and quantitative results for this compound remains speculative. The development and publication of such a method would be a valuable contribution to the analytical chemistry of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. For complex organic molecules like 2-(Bromomethyl)-1,3,5-trimethoxybenzene, DFT provides a balance between accuracy and computational cost.

While direct conformational analysis of this compound is not extensively documented in dedicated studies, insights can be drawn from theoretical calculations on structurally related, substituted benzene (B151609) rings. The conformation of such molecules is determined by the interplay of steric and electronic effects arising from the substituents on the benzene ring.

In related trimethoxybenzene derivatives, the orientation of the methoxy (B1213986) groups is of particular interest. DFT calculations on 1,3,5-trimethoxybenzene (B48636) have shown that the molecule can shift from a symmetric D3h geometry in the gas phase to an asymmetric conformation in the crystalline state. researchgate.net The torsional angles of the methoxy groups are sensitive to intermolecular interactions within a crystal lattice. researchgate.net For this compound, the presence of the bulky bromomethyl group adjacent to a methoxy group introduces significant steric hindrance. This "overcrowding" likely forces the methoxy and bromomethyl groups out of the plane of the benzene ring to minimize steric repulsion.

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the optimized geometry and the most stable conformers. researchgate.netscielo.br For a molecule like this compound, a potential energy surface scan rotating the C-C bond of the bromomethyl group and the C-O bonds of the methoxy groups would reveal the global and local energy minima, corresponding to the most stable conformations. In a study on 1,3,5-Tris(bromomethyl)benzene (B90972), DFT calculations showed that two bromo substituents are located on one side of the aromatic ring's plane while the third is on the opposite side. researchgate.net This indicates a preference for conformations that alleviate steric strain.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. While specific mechanistic studies on reactions involving this compound are not prominently featured in the literature, the reactivity of the bromomethyl group is well-understood and can be modeled.

This compound is a potent electrophile, and its reactions, such as nucleophilic substitutions, are amenable to theoretical investigation. For instance, in a reaction with a nucleophile, DFT can be used to model the reaction pathway, including the formation of the transition state and the final products. The calculated energy profile provides insights into the reaction kinetics and thermodynamics.

Studies on related systems, such as the reaction of 1,3,5‐tris(bromomethyl)‐2,4,6‐trimethylbenzene with 2‐pyridone, have utilized DFT to explore the molecular geometry and electronic properties of the resulting products. dntb.gov.ua Such studies help in understanding the fundamental steps of nucleophilic substitution on a bromomethyl-substituted benzene ring. The frontier molecular orbitals (HOMO and LUMO) are often analyzed to predict the sites of nucleophilic and electrophilic attack.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. nih.gov These approaches are essential for understanding molecular interactions and dynamics that are often difficult to probe experimentally. nih.gov

In a broader context, molecular modeling of related brominated methoxyphenyl compounds has been used to understand their physical-chemical properties and intermolecular interactions in the solid state. scielo.br These studies often combine experimental data from X-ray diffraction with theoretical calculations to build a comprehensive model of the crystal packing and the non-covalent interactions that stabilize the structure. scielo.br

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For this compound, several theoretical descriptors derived from DFT calculations can be used for this purpose.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. researchgate.net The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies lower reactivity. researchgate.net For this compound, the LUMO is expected to be localized on the bromomethyl group, particularly on the antibonding σ* orbital of the C-Br bond, making it the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map of this compound would show negative potential (red/yellow) around the oxygen atoms of the methoxy groups, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms and, significantly, near the bromomethyl group, highlighting its electrophilic nature.

Quantum Chemical Descriptors: Various descriptors can be calculated from the electronic structure to quantify reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. researchgate.net

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. researchgate.net

These parameters, calculated using DFT, can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in different chemical reactions.

Below is a table summarizing the kind of data that would be generated from DFT calculations for a related molecule, 5-Bromo-1,2,3-Trimethoxybenzene, which can be considered analogous for illustrative purposes.

| Computational Method | Basis Set | Property | Calculated Value | Reference |

| DFT (B3LYP) | 6-311G(d) | HOMO Energy | Value not specified | dergipark.org.tr |

| DFT (B3LYP) | 6-311G(d) | LUMO Energy | Value not specified | dergipark.org.tr |

| DFT (B3LYP) | 6-311G(d) | Energy Gap | 0.1223 eV (from literature) | dergipark.org.tr |

| DFT (CAM-B3LYP) | 6-311++G(d,p) | HOMO-LUMO Gap | -161.40 to -162.90 kcal/mol | researchgate.net |

Note: The energy gap value from reference dergipark.org.tr is cited from previous literature within that paper, and the HOMO-LUMO gap from reference researchgate.net is for related bromo-dimethoxybenzaldehydes.

Future Research Directions

Development of More Efficient and Stereoselective Synthetic Routes

Future research should prioritize the development of more efficient and stereoselective synthetic methodologies for creating derivatives from 2-(Bromomethyl)-1,3,5-trimethoxybenzene. The existing synthetic routes to the parent compound can be improved, and the creation of chiral molecules from this achiral precursor is a major area for advancement.

Current synthetic approaches often rely on traditional methods that may have limitations in terms of yield, scalability, or environmental impact. For instance, radical bromination of the corresponding methylbenzene can sometimes lead to side products. Future efforts could focus on photocatalytic methods, which have shown promise for cleaner and more efficient brominations.

A significant area for development is in stereoselective transformations. The bromomethyl group is an excellent electrophilic site for nucleophilic substitution (SN2) reactions. When reacting with prochiral nucleophiles or in the presence of chiral catalysts, new stereocenters can be generated. Research into asymmetric catalysis, employing either chiral transition-metal complexes or organocatalysts, could enable the synthesis of enantiomerically enriched products. researchgate.netnih.gov This would be highly valuable for producing complex target molecules, such as natural products or pharmaceutical agents, where specific stereoisomers are required for biological activity.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is primarily centered around the lability of the carbon-bromine bond. While its use in standard nucleophilic substitutions is known, there is considerable scope to explore novel reactivity patterns and its participation in new catalytic transformations.

Visible-light photoredox catalysis offers a powerful platform for generating radical intermediates under mild conditions. researchgate.net Future studies could investigate the single-electron reduction of the C-Br bond in this compound to form a benzylic radical. This reactive intermediate could then be intercepted by various coupling partners, including alkenes, alkynes, or (hetero)arenes, in transformations not accessible through traditional ionic pathways. Such methods could lead to the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the compound's potential in transition-metal-catalyzed cross-coupling reactions is underexplored. While it can function as a substrate in reactions like Suzuki or Heck couplings, its utility could be expanded. Investigating its role in dual catalytic cycles, where a photocatalyst and a transition-metal catalyst work in concert, could unlock unprecedented transformations. nih.gov For example, combining photoredox activation with nickel catalysis has emerged as a powerful strategy for cross-coupling reactions. researchgate.net

Expansion of Applications in Chemical Biology, Medicinal Chemistry, and Materials Science

The structural motif of a functionalized trimethoxybenzene ring is present in numerous biologically active compounds and functional materials. Future research should systematically explore the application of this compound as a versatile building block in these fields.

In medicinal chemistry , this compound can serve as a scaffold for the synthesis of novel drug candidates. The trimethoxybenzene unit is a feature of certain natural products with anticancer or other pharmacological properties. The reactive bromomethyl group allows for the straightforward introduction of diverse functional groups, enabling the rapid generation of compound libraries for high-throughput screening. By appending different amine, thiol, or carboxylate-containing fragments, chemists can systematically probe structure-activity relationships and develop new therapeutic leads.

In chemical biology , this compound can be used to create chemical probes to study biological processes. For example, it can be attached to fluorescent dyes, biotin (B1667282) tags, or photo-cross-linking agents. These probes could be used to identify protein targets, study enzyme activity, or visualize cellular components. The electron-rich aromatic ring may also participate in specific non-covalent interactions with biological macromolecules.

In materials science , the compound's reactive handle makes it a valuable monomer or precursor for functional polymers and resins. It can be used to introduce the trimethoxybenzene moiety into polymer backbones or as side chains, potentially imparting specific optical, electronic, or thermal properties. For example, polymers derived from this monomer could be explored for applications in organic electronics, coatings, or advanced composites.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate discovery and optimize chemical processes, the integration of this compound chemistry with modern automation and flow technologies is essential.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. spirochem.comresearchgate.neteuropa.eu Reactions involving hazardous reagents or intermediates, or highly exothermic processes, are particularly well-suited for flow reactors. europa.eu Future research could focus on converting key transformations of this compound, such as its synthesis via bromination or its subsequent substitution reactions, into continuous flow processes. spirochem.com This would not only improve safety and efficiency but also facilitate on-demand manufacturing of its derivatives. researchgate.net

Automated synthesis platforms can revolutionize the exploration of the chemical space accessible from this building block. By combining robotic liquid handlers with software-controlled reaction screening, researchers can rapidly explore a wide range of reaction conditions or synthesize large libraries of derivatives for biological or materials testing. researchgate.netbeilstein-journals.org An automated platform could be programmed to perform a matrix of experiments, varying nucleophiles, catalysts, solvents, and temperatures to quickly identify optimal conditions for a desired transformation or to generate a diverse set of new molecules for screening purposes. This high-throughput approach would significantly accelerate the discovery of new applications in medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.